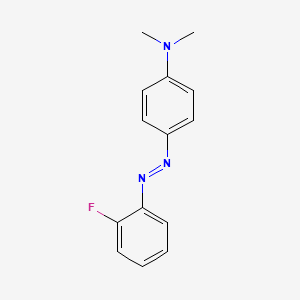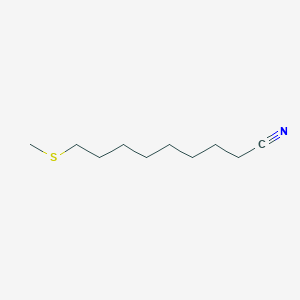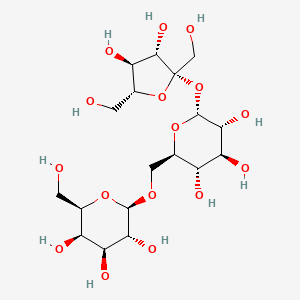
3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is a complex organic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . This compound is a derivative of Methoxyfenozide, a well-known insect growth regulator used in agriculture. The addition of the glucopyranosyl group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid typically involves multiple steps, starting from Methoxyfenozide. The key steps include:
Desmethylation: Removal of the methyl group from Methoxyfenozide.
Glucopyranosylation: Addition of the beta-D-glucopyranosyl group.
Oxopropanoic Acid Formation: Introduction of the oxopropanoic acid moiety.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect growth and development.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of new agricultural chemicals and pesticides.
Mécanisme D'action
The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid involves binding to specific molecular targets, such as insect hormone receptors. This binding disrupts normal hormonal functions, leading to impaired growth and development in target insects. The compound’s glucopyranosyl group enhances its solubility and facilitates its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyfenozide: The parent compound, used as an insect growth regulator.
Tebufenozide: Another insect growth regulator with a similar mode of action.
Halofenozide: A related compound with distinct chemical properties.
Uniqueness
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is unique due to its enhanced solubility and bioavailability, which are attributed to the glucopyranosyl group. This makes it more effective in certain applications compared to its parent compound and other similar insect growth regulators .
Propriétés
Formule moléculaire |
C30H38N2O11 |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C30H38N2O11/c1-15-10-16(2)12-18(11-15)28(40)32(30(4,5)6)31-27(39)19-8-7-9-20(17(19)3)42-29-26(38)25(37)24(36)21(43-29)14-41-23(35)13-22(33)34/h7-12,21,24-26,29,36-38H,13-14H2,1-6H3,(H,31,39)(H,33,34)/t21-,24-,25+,26-,29-/m1/s1 |
Clé InChI |
FTFSRKSLXJFXSN-WZTHBQBKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)


![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)

![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)


![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)



